REACTION_CXSMILES
|
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:22][C:23]1[N:24]=[CH:25][NH:26][C:27]=1[CH2:28][OH:29].C(N(CC)CC)C>CN(C=O)C>[CH3:22][C:23]1[N:24]([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:25]=[N:26][C:27]=1[CH2:28][OH:29] |f:1.2|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
Cl.CC=1N=CNC1CO
|
Name
|
|
Quantity
|
9.52 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The suspension was poured onto ice (600 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 30 min.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting solid (12.0 g) was triturated twice with acetone (2×250 ml)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=CN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |